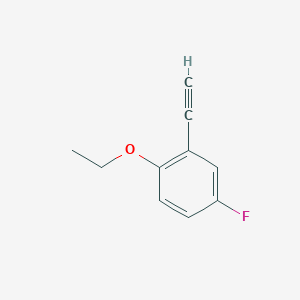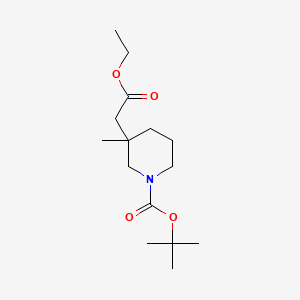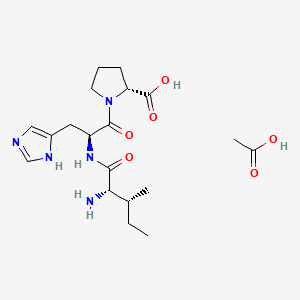
Angiotensin 1/2 (5-7) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin 1/2 (5-7) acetate is a peptide with the sequence H2N-Ile-His-Pro-OH. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver. Angiotensin is an oligopeptide and a hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of angiotensin peptides, including angiotensin 1/2 (5-7) acetate, often involves large-scale SPPS. This method is scalable and allows for the production of peptides in significant quantities. The use of automated peptide synthesizers enhances efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin 1/2 (5-7) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
Angiotensin 1/2 (5-7) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Angiotensin 1/2 (5-7) acetate exerts its effects through the renin-angiotensin system. It binds to specific receptors on the surface of cells, leading to a cascade of intracellular events. These events include the activation of G-protein-coupled receptors, which in turn activate various signaling pathways. The primary molecular targets include angiotensin receptors, which mediate the peptide’s effects on blood pressure and fluid balance .
Comparación Con Compuestos Similares
Angiotensin II: A potent vasoconstrictor that plays a key role in blood pressure regulation.
Angiotensin I: A precursor to angiotensin II, converted by angiotensin-converting enzyme.
Angiotensin 1/2 (1-7): A peptide with vasodilatory effects, counteracting the actions of angiotensin II.
Uniqueness: Angiotensin 1/2 (5-7) acetate is unique in its specific sequence and its role within the renin-angiotensin system. Unlike angiotensin II, which primarily causes vasoconstriction, this compound has distinct biological activities that contribute to its potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H31N5O6 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
acetic acid;(2R)-1-[(2S)-2-[[(2S,3R)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H27N5O4.C2H4O2/c1-3-10(2)14(18)15(23)21-12(7-11-8-19-9-20-11)16(24)22-6-4-5-13(22)17(25)26;1-2(3)4/h8-10,12-14H,3-7,18H2,1-2H3,(H,19,20)(H,21,23)(H,25,26);1H3,(H,3,4)/t10-,12+,13-,14+;/m1./s1 |
Clave InChI |
KESMRQYFHXNSOU-KPTCQZBZSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


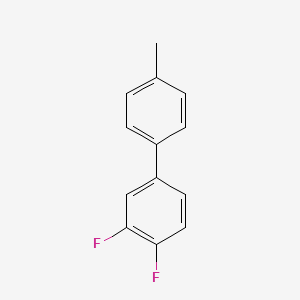
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)

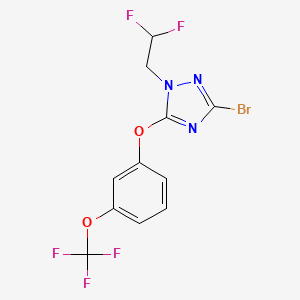
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
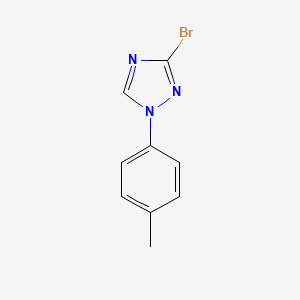
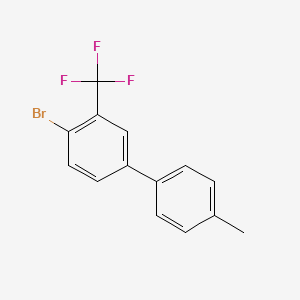
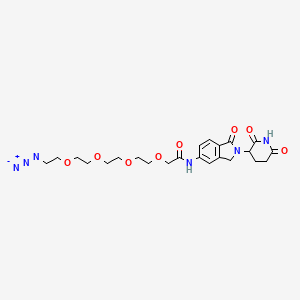
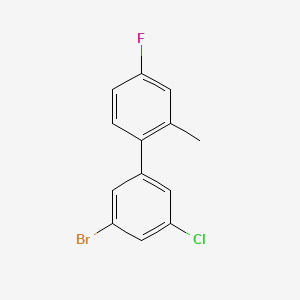

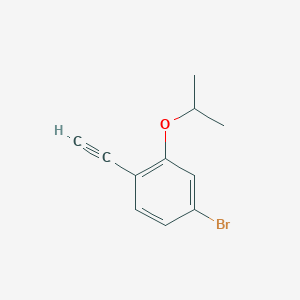
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
